molecular formula C14H22FNO4 B13510480 2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13510480
M. Wt: 287.33 g/mol
InChI Key: RWUMSLHXWMSYOT-UHFFFAOYSA-N
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Description

2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorine atom, a tert-butoxycarbonyl (Boc) protecting group, and a spiro[3.3]heptane core. The compound’s distinct structure makes it a valuable subject of study in various fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[33]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs and materials.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal a free amine, which can then interact with enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability by forming strong hydrogen bonds and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-((tert-Butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
  • Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Compared to similar compounds, 2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and biological activity. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C14H22FNO4

Molecular Weight

287.33 g/mol

IUPAC Name

6-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C14H22FNO4/c1-12(2,3)20-11(19)16-8-14(10(17)18)6-13(7-14)4-9(15)5-13/h9H,4-8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

RWUMSLHXWMSYOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2(C1)CC(C2)F)C(=O)O

Origin of Product

United States

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